molecular formula C13H8F2N2O3 B5544442 N-(2,4-difluorophenyl)-2-nitrobenzamide

N-(2,4-difluorophenyl)-2-nitrobenzamide

Cat. No. B5544442
M. Wt: 278.21 g/mol
InChI Key: ZYFZPPOOLKRCSO-UHFFFAOYSA-N
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Description

"N-(2,4-difluorophenyl)-2-nitrobenzamide" is a chemical compound that can be studied for various properties and applications. It belongs to a class of compounds that often display interesting chemical and physical characteristics due to their unique molecular structures.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and procedures. For example, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes, derivatives of polynitroaromatic compounds, entails nucleophilic substitution and cyclization processes (Gakh et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, has been analyzed using single-crystal X-ray diffraction. This compound, for instance, features co-planar aromatic rings and specific orientations of the central amide group (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Chemical reactions of similar benzamide derivatives include the synthesis of metal complexes, which demonstrate various spectroscopic properties. For instance, nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide exhibit distinctive IR, NMR, and mass spectrometry characteristics (Saeed et al., 2010).

Physical Properties Analysis

The physical properties, including crystal structure and spectroscopic features of related benzamide compounds, have been extensively studied. For example, N-Cyclohexyl-2-nitrobenzamide shows a monoclinic crystal structure with specific space group parameters (Saeed et al., 2010).

Chemical Properties Analysis

Chemical properties such as hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential (MEP) have been investigated in compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, providing insights into the chemical behavior and reactivity of these molecules (Chidan Kumar et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Nickel and copper metal complexes of derivatives of N-(2,4-difluorophenyl)-2-nitrobenzamide have been synthesized and characterized, including studies on their structures and properties using techniques like IR, NMR, mass spectrometry, and elemental analysis. This research shows the potential of these compounds in the synthesis of novel metal complexes (Saeed et al., 2010).

Antibacterial Activities

  • The synthesized metal complexes exhibit antibacterial activities, demonstrating greater efficacy than their ligand counterparts. This indicates their potential application in the field of antibacterial agents (Saeed et al., 2010).

Structural and Thermal Properties

  • Research on polymorphs of related compounds has revealed the importance of specific intermolecular interactions in their solid-state structures. The findings suggest potential applications in material science, especially in understanding and manipulating the properties of solid materials (Mondal et al., 2017).

Chemical Vapor Deposition

  • Nickel(II) complexes of similar compounds have been used as precursors for the deposition of nanostructured thin films via chemical vapor deposition, indicating potential applications in nanotechnology and materials science (Saeed et al., 2013).

Nanoparticle Synthesis

  • Nickel(II) complexes have also been used in the synthesis of nickel sulfide nanocrystals, illustrating the compound's utility in nanoparticle synthesis and potential application in various fields including electronics and catalysis (Saeed et al., 2013).

Crystal Structure Analysis

  • Studies on the crystal structure of derivatives of N-(2,4-difluorophenyl)-2-nitrobenzamide have been conducted, providing insights into their molecular structures which are vital for understanding their physical and chemical properties (Samimi, 2016).

Molecular Docking Studies

  • Molecular docking and vibrational spectroscopic analysis of compounds similar to N-(2,4-difluorophenyl)-2-nitrobenzamide have been performed, highlighting their potential in drug design and development, particularly in understanding how these compounds interact with biological targets (Dwivedi & Kumar, 2019).

Safety and Hazards

The safety data sheet for a similar compound, “N-(2,4-Difluorophenyl)thiourea”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It recommends using protective measures and seeking medical attention if exposed .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFZPPOOLKRCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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